molecular formula C11H12N2O3S B8751226 4'-(2-Cyanoethylsulfonyl)acetanilide

4'-(2-Cyanoethylsulfonyl)acetanilide

Cat. No.: B8751226
M. Wt: 252.29 g/mol
InChI Key: HQOKBIYUMRBYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(2-Cyanoethylsulfonyl)acetanilide is a synthetic acetanilide derivative characterized by a sulfonyl group substituted with a cyanoethyl chain (-SO₂-CH₂-CH₂-CN) at the para position of the benzene ring (Figure 1).

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-[4-(2-cyanoethylsulfonyl)phenyl]acetamide

InChI

InChI=1S/C11H12N2O3S/c1-9(14)13-10-3-5-11(6-4-10)17(15,16)8-2-7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

HQOKBIYUMRBYPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 4'-(2-Cyanoethylsulfonyl)acetanilide with related acetanilide derivatives:

Compound Substituent at Para Position Functional Groups Present Key Properties/Applications References
This compound -SO₂-CH₂-CH₂-CN (cyanoethylsulfonyl) Amide, sulfonyl, nitrile Likely intermediate for pharmaceuticals/dyes; high polarity due to -SO₂ and -CN groups Inferred
Acetanilide None Amide Historical antipyretic; now used as a synthetic intermediate
Paracetamol -OH (hydroxyl) Amide, hydroxyl Analgesic/antipyretic; low toxicity
Phenacetin -OCH₂CH₃ (ethoxy) Amide, ethoxy Former analgesic (withdrawn due to toxicity)
4-Sulfamoylacetanilide -SO₂NH₂ (sulfonamide) Amide, sulfonamide Intermediate for sulfa drugs
p-(α-Chloroacetyl)acetanilide -CO-CH₂-Cl (chloroacetyl) Amide, chloroacetyl Precursor in Friedel-Crafts acylations

Key Observations :

  • Electron-Withdrawing Effects: The cyanoethylsulfonyl group in this compound combines the electron-withdrawing sulfonyl (-SO₂) and nitrile (-CN) groups, likely enhancing the compound's electrophilicity compared to acetanilide or phenacetin. This property may make it reactive in substitution or coupling reactions, similar to p-(α-chloroacetyl)acetanilide .
  • Solubility : The polar sulfonyl and nitrile groups suggest higher solubility in polar aprotic solvents (e.g., dichloromethane or DMF) compared to acetanilide, which is only slightly water-soluble .
  • Biological Activity: Unlike paracetamol or phenacetin, the cyanoethylsulfonyl substituent may reduce direct pharmacological activity due to steric hindrance or metabolic instability. However, it could serve as a prodrug or synthetic precursor .

Toxicity and Metabolic Considerations

  • Toxicity: Acetanilide is associated with methemoglobinemia due to its metabolite aniline .
  • Metabolism: Unlike acetanilide, which undergoes hepatic deacetylation to aniline and subsequent oxidation to N-acetyl-p-aminophenol (paracetamol) , the sulfonyl and nitrile groups in this compound may direct metabolism toward sulfonic acid or cyanide detoxification pathways (e.g., conjugation with glutathione).

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